![molecular formula C11H10N2OS B2518539 Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane CAS No. 2189735-17-7](/img/structure/B2518539.png)
Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane
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Overview
Description
Synthesis Analysis
The synthesis of imino-oxo-phenyl-pyridin-4-yl-lambda^6-sulfane derivatives has been explored through various oxidative strategies. In one approach, oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines was performed using elemental sulfur as an oxidant, without the need for a catalyst. This method successfully produced a variety of 1,3-diarylated imidazo[1,5-a]pyridines with good to high yields . Another study presented iodine-mediated oxidative strategies for synthesizing bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and disulfanes. These strategies utilized sodium sulfide as a sulfur source and were conducted in chloroform and acetic acid, respectively. The processes were economical, one-pot, and scalable, yielding stable sulfur-bridged imidazo-heterocycles in excellent yields .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallographic analyses. For instance, a stable sulfonylimino-lambda^3-bromane was synthesized and structurally characterized, revealing a centrosymmetric dimer structure with little double-bond character for the "ylidic" Br−N bond . Although not directly related to the imino-oxo-phenyl-pyridin-4-yl-lambda^6-sulfane, this study provides insight into the structural aspects of similar imino-sulfur compounds.
Chemical Reactions Analysis
The reactivity of imino-sulfur compounds has been demonstrated in the aziridination of olefins. The sulfonylimino-lambda^3-bromane acted as an efficient imido group donor, facilitating the aziridination of olefins stereospecifically with retention of original stereochemistry. Remarkably, this reaction proceeded at room temperature under metal-free conditions, suggesting a bimolecular transition state involving an attack on the σ* N−Br orbital of iminobromane . This provides a precedent for the potential reactivity of imino-oxo-phenyl-pyridin-4-yl-lambda^6-sulfane in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical properties of the synthesized imidazo[1,5-a]pyridines were highlighted by their fluorescence emission, with a wavelength range of 454-524 nm. The quantum yields of these compounds were significantly improved compared to their parent 3-monosubstituted compounds . This indicates that the introduction of the imino-oxo-phenyl-pyridin-4-yl-lambda^6-sulfane moiety could potentially enhance the photophysical properties of the compounds, making them interesting candidates for applications requiring fluorescence.
Scientific Research Applications
Copper-Catalyzed Sulfur-Bridged Dimerization
The copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines using isothiocyanate as a sulfur source is a significant application. This method facilitates the switchable synthesis of sulfur-bridged imidazopyridines, demonstrating versatility in sulfur incorporation into heterocyclic compounds. The study highlights the efficient generation of a variety of sulfur-bridged imidazopyridines under optimized conditions, showcasing the potential in synthetic chemistry for creating novel molecules (Tian et al., 2019).
Synthesis of Pyridine Tetrafluoro-λ6-sulfanes
A pioneering synthesis of pyridine tetrafluoro-λ6-sulfanes (SF4) with alkenyl or alkyl substituents through radical addition reactions highlights the expansion of pyridine-SF4 compounds' utility. X-ray crystallography and DFT calculations reveal an octahedral symmetrical trans-configuration, indicating the stable nature of pyridine-SF4 compounds compared to phenyl-SF4 analogues, thus broadening their application spectrum (Das et al., 2018).
Analytical Applications of Spirosteroidal Thiazolidinones
Spirosteroidal thiazolidinones derived from sulfonamide drugs exhibit notable in vitro antimicrobial activities, showcasing their potential in biomedical applications. Moreover, their voltammetric behavior presents an analytical application, especially in the removal and separation of bismuth(III) from water, demonstrating the intersection of synthetic chemistry with environmental and analytical chemistry (Makki et al., 2016).
Catalysis of Mannich-Type Reactions
The novel pyrrolidine-sulfonamide I has been utilized to catalyze Mannich-type reactions between ketones and α-imino esters, efficiently synthesizing functionalized α-amino acid derivatives. This application not only underscores the catalytic utility of sulfonamides but also their role in producing high-value chemicals with significant regio-, diastereo-, and enantio-selectivity, essential for pharmaceutical synthesis (Wang et al., 2004).
Bis(imino)pyridine Iron Complexes in Carbonyl Reduction
Bis(imino)pyridine iron complexes have been identified as highly efficient precatalysts for the carbonyl reduction of aldehydes and ketones. Demonstrating one of the most active iron-catalyzed carbonyl reductions to date, these complexes offer a sustainable and less expensive alternative to traditional precious metal catalysts in organic synthesis (Tondreau et al., 2008).
Safety and Hazards
The safety information for “Imino-oxo-phenyl-pyridin-4-yl-lambda6-sulfane” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
imino-oxo-phenyl-pyridin-4-yl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-15(14,10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPDIUHTLTEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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